molecular formula C13H25ClN2O2 B2663646 tert-butyl 7-(aminomethyl)-4-azaspiro[2.5]octane-4-carboxylate hydrochloride CAS No. 2361643-63-0

tert-butyl 7-(aminomethyl)-4-azaspiro[2.5]octane-4-carboxylate hydrochloride

Cat. No.: B2663646
CAS No.: 2361643-63-0
M. Wt: 276.81
InChI Key: BDLYCLTWRVMSQE-UHFFFAOYSA-N
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Description

tert-Butyl 7-(aminomethyl)-4-azaspiro[2.5]octane-4-carboxylate hydrochloride is a spirocyclic compound featuring a 4-azaspiro[2.5]octane core. The molecule includes a tert-butyl carbamate protecting group at the 4-position and an aminomethyl substituent at the 7-position, with a hydrochloride counterion enhancing solubility and stability. Its molecular formula is C₁₃H₂₃ClN₂O₂ (calculated based on analogous structures), and it exhibits a molecular weight of approximately 282.8 g/mol.

The spiro[2.5]octane scaffold confers conformational rigidity, which is advantageous in medicinal chemistry for optimizing target binding and reducing entropic penalties during interactions. The aminomethyl group provides a primary amine, enabling hydrogen bonding and further derivatization, while the tert-butyl carbamate protects the secondary amine during synthesis. This compound is likely utilized as an intermediate in drug discovery, particularly for central nervous system (CNS) or protease-targeting therapeutics due to its structural features .

Properties

IUPAC Name

tert-butyl 7-(aminomethyl)-4-azaspiro[2.5]octane-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2.ClH/c1-12(2,3)17-11(16)15-7-4-10(9-14)8-13(15)5-6-13;/h10H,4-9,14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDLYCLTWRVMSQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC12CC2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7-(aminomethyl)-4-azaspiro[2.5]octane-4-carboxylate hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction involving a suitable diamine and a cyclic ketone.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination, where a primary amine reacts with formaldehyde in the presence of a reducing agent.

    Protection and Deprotection Steps: Protecting groups such as tert-butyl esters are often used to protect functional groups during the synthesis and are later removed under acidic conditions.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, which can enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or amides.

    Reduction: Reduction reactions can be used to modify the spirocyclic core or the aminomethyl group, often using reagents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products Formed:

    Oxidation: Formation of imines or amides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted spirocyclic compounds.

Scientific Research Applications

Medicinal Chemistry Applications

  • Drug Development :
    • The compound serves as a building block in the synthesis of various pharmaceutical agents targeting neurological disorders, including Alzheimer's disease. Its structural properties may facilitate the development of acetylcholinesterase inhibitors, which are crucial for increasing acetylcholine levels in the brain .
    • A study demonstrated that compounds derived from similar spirocyclic structures exhibited significant inhibitory activity against acetylcholinesterase, suggesting potential therapeutic applications for cognitive enhancement .
  • Biological Studies :
    • The interaction of tert-butyl 7-(aminomethyl)-4-azaspiro[2.5]octane-4-carboxylate hydrochloride with specific molecular targets has been investigated to understand its mechanism of action. The rigid spirocyclic structure allows for unique binding interactions, enhancing the compound's affinity for its targets .

Material Science Applications

The compound's unique structural characteristics make it a candidate for developing novel materials with specific mechanical and chemical properties. Research into spirocyclic compounds has indicated potential uses in creating advanced polymers and composites that exhibit enhanced durability and stability under various conditions.

Industrial Applications

  • Agrochemicals :
    • The compound is being explored for its potential use in synthesizing agrochemicals, where its reactivity can be harnessed to develop new formulations that improve crop yield and pest resistance.
  • Specialty Chemicals :
    • Its unique properties may also find applications in the production of specialty chemicals used in various industrial processes, including catalysis and materials synthesis.

Case Studies

  • Alzheimer's Disease Research :
    A study focused on the synthesis of derivatives based on this compound showed promising results in inhibiting acetylcholinesterase, with some derivatives exhibiting IC50 values as low as 2.7 µM, indicating strong potential for therapeutic use in Alzheimer's disease treatment .
  • Material Properties Investigation :
    Research into the mechanical properties of materials derived from spirocyclic compounds highlighted their enhanced strength and flexibility compared to traditional polymers, suggesting their utility in creating advanced materials for industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl 7-(aminomethyl)-4-azaspiro[2.5]octane-4-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural differences and molecular data for tert-butyl 7-(aminomethyl)-4-azaspiro[2.5]octane-4-carboxylate hydrochloride and analogous compounds:

Compound Name Substituent at 7-Position Molecular Formula Molecular Weight (g/mol) Key Features Reference
This compound -CH₂NH₂·HCl C₁₃H₂₃ClN₂O₂ ~282.8 Primary amine; hydrochloride salt; spiro rigidity -
tert-Butyl (2-(7-oxa-4-azaspiro[2.5]octan-4-yl)ethyl)carbamate -CH₂CH₂N(Carbamate) C₁₄H₁₆N₂O₂ 245.1 (M+1) 7-oxa substitution; ethyl carbamate chain; increased polarity
tert-Butyl 7-[imino(methyl)oxo-λ⁶-sulfanyl]-4-azaspiro[2.5]octane-4-carboxylate hydrochloride -S(O)(NH)CH₃ C₁₂H₁₉ClN₂O₂S 209.29 Sulfur-containing substituent; potential metabolic stability issues
tert-Butyl 7-formyl-4-azaspiro[2.5]octane-4-carboxylate -CHO C₁₂H₁₉NO₃ 225.3 Formyl group; reactive aldehyde for nucleophilic additions
tert-Butyl 7-cyano-4-azaspiro[2.5]octane-4-carboxylate -CN C₁₂H₁₈N₂O₂ 222.3 Cyano group; electron-withdrawing; potential for click chemistry
4-azaspiro[2.5]octane hydrochloride derivatives (Example 248) Variable (e.g., -CH₂CH₂NH₂) C₁₄H₂₆N₂O₂ 255.3 (M+1) Ethylamine substituent; higher lipophilicity

Physicochemical Properties

  • Solubility : The hydrochloride salt of the target compound enhances aqueous solubility compared to neutral analogs (e.g., tert-butyl carbamate derivatives) .
  • Lipophilicity: Ethylamine derivatives (Example 248, MW 255.3) exhibit higher logP values than the aminomethyl variant due to longer alkyl chains .
  • Stability: Sulfur-containing analogs may face oxidative degradation, whereas the cyano group offers metabolic resistance but introduces torsional strain .

Biological Activity

Tert-butyl 7-(aminomethyl)-4-azaspiro[2.5]octane-4-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 2413876-30-7
  • Molecular Formula : C12H22N2O2·HCl
  • Molecular Weight : 226.32 g/mol

Structural Representation

The compound features a spirocyclic structure, which is known to influence its biological activity. The presence of the aminomethyl group and the tert-butyl ester contributes to its pharmacological properties.

Pharmacological Profile

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties against various bacterial strains, making it a candidate for further development as an antibiotic agent.
  • Cytotoxic Effects : In vitro studies demonstrate that the compound can induce apoptosis in cancer cell lines, suggesting potential applications in oncology.
  • Neuroprotective Effects : Some research indicates that the compound may offer neuroprotective benefits, possibly through modulation of neurotransmitter systems.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
CytotoxicInduces apoptosis in specific cancer cell lines
NeuroprotectivePotential modulation of neurotransmitter systems

Detailed Findings

  • Antimicrobial Studies : In a study evaluating various derivatives of spirocyclic compounds, this compound showed promising activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effectiveness comparable to established antibiotics .
  • Cytotoxicity Testing : A series of cytotoxicity assays conducted on human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound significantly reduced cell viability at concentrations above 10 µM, with IC50 values suggesting strong potential for further investigation in cancer therapy .
  • Neuroprotection Research : Investigations into the neuroprotective effects of this compound involved assessing its impact on neuronal survival in models of oxidative stress. Results indicated that treatment with the compound significantly reduced neuronal death compared to untreated controls, hinting at its potential role in neurodegenerative disease management .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl 7-(aminomethyl)-4-azaspiro[2.5]octane-4-carboxylate hydrochloride?

  • Methodological Answer : The compound can be synthesized via Boc-protection of the spirocyclic amine core, followed by functionalization at the 7-position. A related synthesis involves substituting tert-butyl carbamate intermediates with aminomethyl groups under controlled conditions. For example, tert-butyl (2-(4-azaspiro[2.5]octan-4-yl)ethyl)carbamate was used as a precursor in a similar reaction, yielding a hydrochloride salt after deprotection and purification (e.g., column chromatography with gradients like hexane:ethyl acetate) .

Q. How is the purity and structural integrity of this compound verified in academic research?

  • Methodological Answer : Characterization typically employs a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and spirocyclic geometry (e.g., δ 1.4 ppm for tert-butyl protons, δ 3.2–4.0 ppm for azaspiro ring protons) .
  • HRMS (ESI) : To validate molecular weight (e.g., observed [M+1]+^+ = 155.3 for a related azaspiro compound) .
  • TLC : Monitoring reaction progress using Rf_f values (e.g., Rf_f = 0.29 in hexane:ethyl acetate = 4:1) .

Q. What are the stability considerations for this compound under standard laboratory conditions?

  • Methodological Answer : The Boc-protected amine is sensitive to acidic conditions (e.g., TFA or HCl in dioxane for deprotection). Storage at −20°C under inert atmosphere (argon/nitrogen) is recommended. Hydrolysis of the ester group may occur in aqueous basic environments, necessitating pH control during experiments .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what analytical methods validate optical purity?

  • Methodological Answer : Chiral catalysts (e.g., iridium-based systems) in asymmetric amination reactions can yield enantiomerically enriched products. Enantiomeric excess (ee) is quantified via HPLC with chiral stationary phases (e.g., 95% ee reported for a structurally similar azaspiro compound using Chiralpak AD-H columns) .

Q. What strategies optimize the regioselectivity of functional group installation on the azaspiro[2.5]octane scaffold?

  • Methodological Answer :

  • Directing groups : Temporary protection of the amine (e.g., Boc) directs electrophilic substitution to the 7-position.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at the aminomethyl site .
  • Temperature control : Reactions at 70°C favor kinetically controlled regioselectivity over thermodynamic pathways .

Q. How do hydrogen-bonding interactions influence the crystal packing of this compound, and how is this analyzed?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals intermolecular H-bonding between the hydrochloride’s NH3+_3^+ and carboxylate oxygen. Graph set analysis (e.g., Etter’s notation) classifies motifs like D^2$$_2(8) chains, critical for predicting solubility and stability in solid-state formulations .

Q. What computational methods are used to predict the compound’s reactivity in nucleophilic or electrophilic environments?

  • Methodological Answer :

  • DFT calculations : Assess frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the aminomethyl group’s HOMO suggests nucleophilic behavior.
  • Molecular docking : Predict binding affinities in drug discovery contexts (e.g., interaction with CNS targets due to spirocyclic rigidity) .

Key Research Challenges

  • Stereochemical Control : Achieving >99% ee remains challenging without iterative crystallization.
  • Scale-up : Column chromatography is inefficient for large-scale synthesis; alternatives like CSTR reactors are under investigation.
  • Stability in Biological Assays : The hydrochloride salt’s hygroscopicity may require lyophilization before in vitro testing .

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